molecular formula C15H15ClN2O B14380647 (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 89928-99-4

(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14380647
CAS No.: 89928-99-4
M. Wt: 274.74 g/mol
InChI Key: QEHUCTNQOYVMKT-UHFFFAOYSA-N
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Description

(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a unique structure combining a chloro-methylisoquinoline moiety with a pyrrolidinylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 1-chloro-4-methylisoquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Catalysts such as palladium or copper complexes are often employed.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is studied for its potential to modulate various biological pathways. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone
  • (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
  • Piperidin-4-yl-pyrrolidin-1-yl-methanone

Uniqueness

(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of a chloro-methylisoquinoline moiety with a pyrrolidinylmethanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89928-99-4

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

(1-chloro-4-methylisoquinolin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H15ClN2O/c1-10-11-6-2-3-7-12(11)14(16)17-13(10)15(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

QEHUCTNQOYVMKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)N3CCCC3

Origin of Product

United States

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